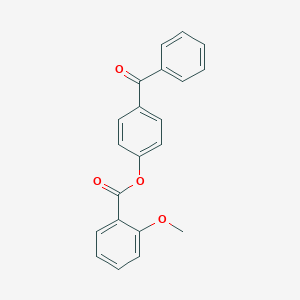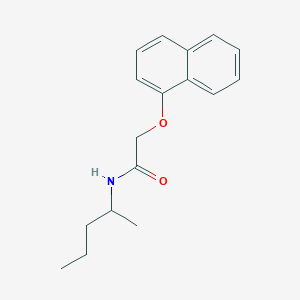![molecular formula C26H20O4 B290705 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate, also known as MMN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMN is a member of the class of compounds known as 2-methylbenzoates and is commonly used as a fluorescent probe in biological studies.
作用机制
The mechanism of action of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is not fully understood, but it is thought to involve the interaction of the compound with specific proteins or lipids in cells. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been shown to selectively label the ER and lipid droplets, suggesting that it interacts with specific components of these organelles. The fluorescence of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is dependent on the local environment, which can be used to monitor changes in the structure or function of the labeled molecules.
Biochemical and Physiological Effects:
5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been shown to have minimal biochemical and physiological effects on cells and organisms. It is not toxic at the concentrations used in scientific research and does not interfere with normal cellular processes. However, it is important to note that 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is a synthetic compound and may have unknown effects on cells or organisms at higher concentrations or in different contexts.
实验室实验的优点和局限性
One of the main advantages of using 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in scientific research is its selectivity for specific organelles and molecules. This allows researchers to study these structures and processes in live cells without the need for invasive techniques or labeling methods. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is also relatively easy to synthesize and can be incorporated into a variety of molecules, making it a versatile tool for studying different biological processes.
One limitation of using 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is its specificity for certain structures and molecules. While this can be an advantage in some cases, it may limit its usefulness in other contexts. In addition, the fluorescence of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is dependent on the local environment, which can be affected by factors such as pH and temperature. This may limit its usefulness in certain experiments where these factors are not controlled.
未来方向
There are many potential future directions for research on 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. One area of interest is the development of new fluorescent probes based on the structure of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. These probes could be designed to target different organelles or molecules and could have improved properties such as increased brightness or stability.
Another area of interest is the use of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in combination with other techniques such as super-resolution microscopy or electron microscopy. These techniques could be used to study the structure and function of labeled molecules in greater detail.
Finally, the use of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate in animal models or in vivo studies is an area of potential future research. While 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been extensively studied in vitro, its effects in vivo are not well understood. Further research in this area could provide valuable insights into the function of labeled molecules and their role in disease processes.
合成方法
The synthesis of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate involves the reaction of 5-hydroxy-1-naphthaldehyde with 2-methylbenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to yield 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate. The synthesis of 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is a relatively straightforward process and can be accomplished using standard laboratory techniques.
科学研究应用
5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate is commonly used as a fluorescent probe in biological studies. It has been shown to selectively label the endoplasmic reticulum (ER) in live cells, making it a valuable tool for studying ER dynamics and function. 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has also been used to study lipid droplet dynamics in cells, as it selectively labels the surface of lipid droplets. In addition, 5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate has been used to study the trafficking of proteins and lipids in cells, as it can be incorporated into these molecules and tracked using fluorescence microscopy.
属性
分子式 |
C26H20O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
[5-(2-methylbenzoyl)oxynaphthalen-1-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H20O4/c1-17-9-3-5-11-19(17)25(27)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)20-12-6-4-10-18(20)2/h3-16H,1-2H3 |
InChI 键 |
ODMWEQQRJPSFMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4C |
规范 SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
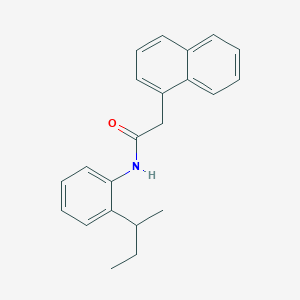

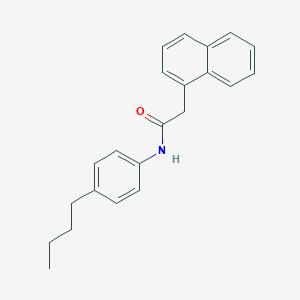
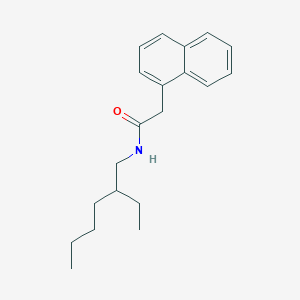
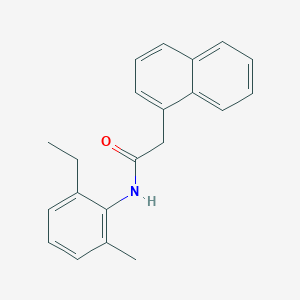
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
